

Unveiling the Anti-Tumor Potential of PIN1 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *PIN1 inhibitor 2*

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The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous cellular processes, and its overexpression is strongly linked to the initiation and progression of various cancers. Consequently, the development of PIN1 inhibitors has emerged as a promising therapeutic strategy. This guide provides an objective comparison of the anti-tumor effects of several prominent PIN1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Comparative Efficacy of PIN1 Inhibitors

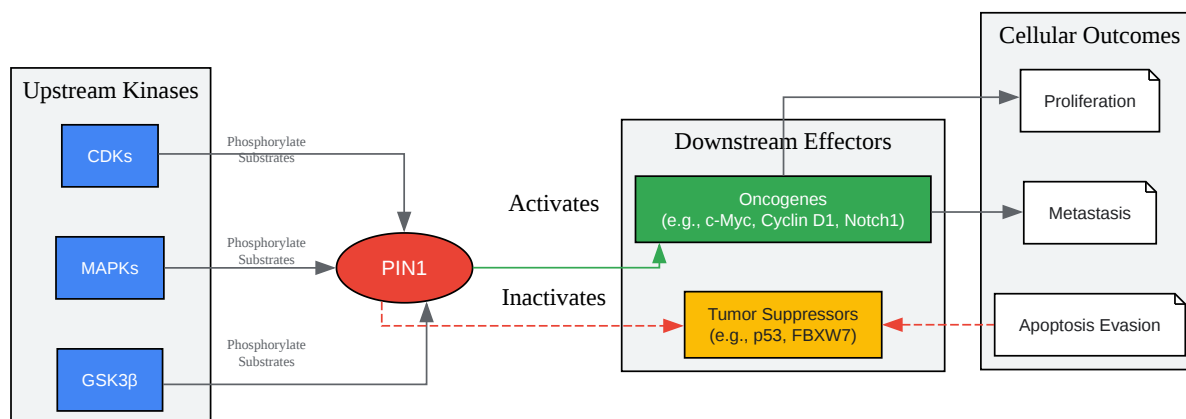
The anti-proliferative activity of PIN1 inhibitors has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values, providing a quantitative comparison of their potency.

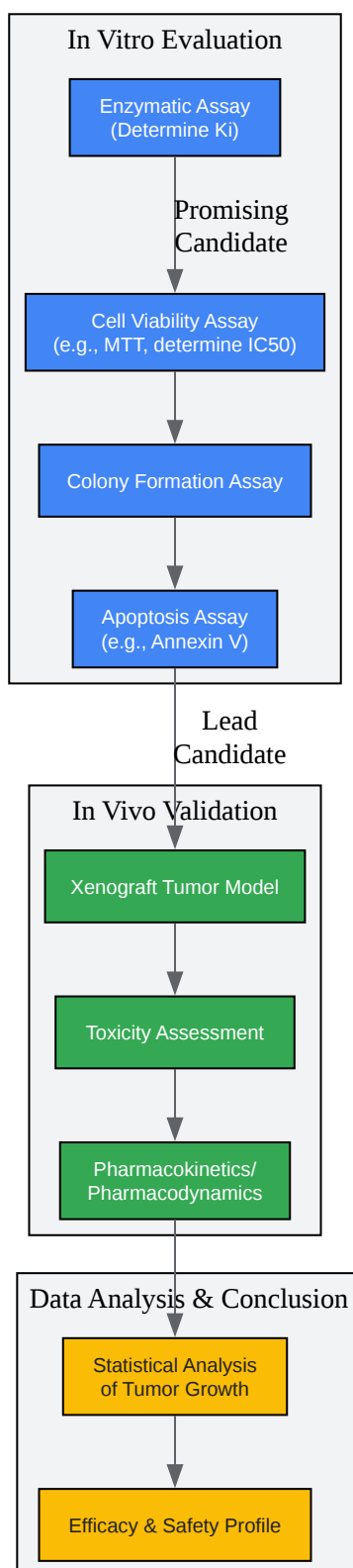
Inhibitor	Cancer Type	Cell Line	IC50 (μM)	Citation
KPT-6566	-	-	0.64	[1]
ZL-Pin13	Breast Cancer	MDA-MB-231	0.067	[1]
VS2	Ovarian Cancer	OVCAR5	19-66	[2][3]
Ovarian Cancer	OVCAR3	~33	[3]	[3]
Ovarian Cancer	SKOV3	~11	[3]	
ATRA	Ovarian Cancer	OVCAR5	~19	
Ovarian Cancer	OVCAR3	~66	[3]	
Ovarian Cancer	SKOV3	~66	[3]	[4]
HWH8-33	Various	CHO, HeLa	0.15 ± 0.02 to 32.32 ± 27.82 (μg/mL)	
HWH8-36	Various	CHO, HeLa	0.15 ± 0.02 to 32.32 ± 27.82 (μg/mL)	[4]
PROTAC PIN1 degrader-2	Leukemia	MV-4-11	2.248	[1]
Leukemia	MOLM-13	3.984	[1]	[1]
Leukemia	HL-60	3.925	[1]	

Inhibitor	Ki (μM)	Citation
AG17724	0.03	[4]
ATRA	1.99	[4]
Juglone	>10	[4]
BJP-06-005-3	0.048	[5]
PIN1 inhibitor 5	0.08	[1]
KPT-6566	0.6252	[1]

Key Signaling Pathways Modulated by PIN1

PIN1 exerts its oncogenic effects by regulating the activity of a multitude of signaling proteins. Inhibition of PIN1 can, therefore, simultaneously disrupt several cancer-driving pathways. The diagram below illustrates the central role of PIN1 in cancer signaling.





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